5-Fluoro-2-methylbenzofuran: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
5-Fluoro-2-methylbenzofuran: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and advanced materials synthesis, the benzofuran core is universally recognized as a "privileged scaffold" due to its ability to orient pharmacophoric groups across diverse biological targets[1]. Among its derivatives, 5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) stands out as a highly versatile intermediate[2]. By strategically positioning a fluorine atom at the C5 position and a methyl group at the C2 position, this molecule achieves a rare balance of metabolic stability, optimized lipophilicity, and synthetic tractability.
This technical guide provides a comprehensive analysis of the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological applications of 5-fluoro-2-methylbenzofuran, designed for application scientists and drug development professionals.
Physicochemical Profiling & Structural Rationale
The utility of 5-fluoro-2-methylbenzofuran is not coincidental; it is the direct result of its atomic composition. To utilize this compound effectively, one must understand the causality behind its physical properties and structural substitutions.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 60770-66-3[2] | Primary identifier for the core unfunctionalized scaffold. |
| Molecular Formula | C9H7FO[2] | Defines the fundamental atomic composition. |
| Molecular Weight | 150.15 g/mol [2] | Low molecular weight allows for extensive downstream elaboration while maintaining drug-like properties (Lipinski's Rule of 5). |
| LogP (Predicted) | 2.88[2] | High lipophilicity driven by the fluorine atom, optimizing cellular and blood-brain barrier (BBB) permeability[1]. |
| Boiling Point | 200.2 ± 20.0 °C[2] | Indicates a stable liquid/low-melting solid at standard conditions, requiring specific vacuum distillation protocols. |
| Density | 1.2 ± 0.1 g/cm³[2] | Higher density than water due to the halogen (fluorine) substitution. |
The Mechanistic Role of Substitutions
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The 5-Fluoro Bioisostere: The introduction of a fluorine atom at the 5-position is a calculated design choice. Fluorine serves as a bioisostere for hydrogen, meaning it mimics hydrogen's size while offering vastly different electronic properties[1]. Its high electronegativity modulates the pKa of nearby functional groups and significantly enhances metabolic stability by blocking the electron-rich aromatic ring from cytochrome P450-mediated oxidative metabolism[1]. Furthermore, the C-F bond increases the overall lipophilicity of the molecule, which is critical for central nervous system (CNS) agents requiring BBB penetration[1].
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The 2-Methyl Synthetic Handle: The C2-methyl group provides essential steric bulk to correctly orient the molecule within receptor binding pockets. More importantly, it acts as a latent electrophilic warhead. Through radical halogenation, the methyl group can be converted into a bromomethyl group, creating a highly reactive site for SN2 displacement by various nucleophiles[1].
Synthetic Methodologies: Assembly and Functionalization
The construction of the 5-fluoro-2-methylbenzofuran core requires precision. One of the most robust and highly cited methods for assembling 2,3-disubstituted benzofurans is the CuI-catalyzed domino process developed by Ma et al., which utilizes 1-bromo-2-iodobenzenes and β -keto esters[3].
Retrosynthetic and Functionalization Workflow
Caption: Retrosynthetic assembly via CuI-catalysis and downstream functionalization of the benzofuran scaffold.
Standard Operating Protocol: CuI-Catalyzed Domino Synthesis
This protocol details the synthesis of the intermediate Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate (CAS: 826990-64-1)[4], which can subsequently be decarboxylated to yield the pure core.
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Preparation of the Catalytic System: In an oven-dried Schlenk tube under a strict argon atmosphere, combine 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv), ethyl acetoacetate (1.2 equiv), CuI (10 mol%), and Cs2CO3 (2.0 equiv).
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Causality: Copper(I) iodide serves as the primary catalyst for the initial C-C bond formation. The weak base Cs2CO3 is specifically chosen to deprotonate the β -keto ester to form the reactive enolate without causing premature hydrolysis of the ester group[3].
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Solvent Addition and Degassing: Add anhydrous DMSO (0.5 M relative to the aryl halide). Degas the mixture via three consecutive freeze-pump-thaw cycles.
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Causality: DMSO is a highly polar aprotic solvent that effectively stabilizes the Cu(I) intermediate. Degassing is absolutely critical to prevent the oxidative homocoupling of the enolate or the oxidation of the Cu(I) catalyst to an inactive Cu(II) species.
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Domino Coupling and Cyclization: Heat the reaction mixture to 90 °C and stir for 12-16 hours.
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Causality: The elevated temperature provides the activation energy required for the initial Ullmann-type coupling (which selectively replaces the more reactive iodine atom), followed by an intramolecular nucleophilic aromatic substitution ( SNAr ) or reductive elimination that displaces the bromide to close the furan ring[3].
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Quenching and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl , and extract with ethyl acetate.
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Causality: NH4Cl breaks down the copper complexes, sequestering the metal into the aqueous phase and preventing emulsion formation during the organic extraction.
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Pharmacological Applications and Target Engagement
The 5-fluoro-2-methylbenzofuran scaffold is heavily utilized in the development of therapeutic agents targeting metabolic disorders, inflammation, and central nervous system pathologies.
GPR120 Agonism and Metabolic Regulation
Derivatives of 5-fluoro-2-methylbenzofuran have been extensively patented as potent agonists of GPR120 (Free Fatty Acid Receptor 4)[5]. GPR120 is a G-protein coupled receptor expressed in macrophages and adipocytes. Activation of this receptor by benzofuran derivatives is a highly sought-after mechanism for treating metabolic disorders and insulin resistance[5]. Furthermore, related imidazoline derivatives containing the 5-fluoro-2-methylbenzofuran moiety have demonstrated significant hypoglycemic activity, potentiating the secretion of insulin from pancreatic beta cells under high glucose conditions[6].
Mechanistic Pathway of Anti-Inflammatory Action
Caption: Mechanistic pathway of benzofuran-derived GPR120 agonists in suppressing inflammatory responses.
Handling, Stability, and Self-Validating Storage Protocols
To ensure the scientific integrity of experiments utilizing 5-fluoro-2-methylbenzofuran and its functionalized derivatives (such as 7-Bromo-5-fluoro-2-methylbenzofuran, CAS: 253429-24-2)[7], strict handling protocols must be observed.
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Storage Causality: The compound should be stored sealed in a dry environment at 2-8 °C[7]. While the core benzofuran is relatively stable, exposure to ambient moisture and heat can lead to the slow degradation of functionalized derivatives (especially bromomethyl variants) via ambient hydrolysis.
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Purity Validation: Prior to utilizing the scaffold in sensitive cross-coupling reactions, purity should be validated via 1H NMR and 19F NMR. The presence of a sharp singlet in the 19F NMR spectrum will confirm the integrity of the C-F bond, while the 1H NMR should show a distinct singlet for the C2-methyl group (~2.4 - 2.8 ppm depending on solvent and exact substitution)[3].
References
- Google Patents. "US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120".
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ACS Publications. "CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters". The Journal of Organic Chemistry. Available at:[Link]
- Google Patents. "WO1999032482A1 - Hypoglycemic imidazoline compounds".
Sources
- 1. 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | 37603-11-5 | Benchchem [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]
- 6. WO1999032482A1 - Hypoglycemic imidazoline compounds - Google Patents [patents.google.com]
- 7. 7-Bromo-5-fluoro-2-methylbenzofuran | 253429-24-2 [sigmaaldrich.com]
